molecular formula C14H21NO4 B159793 Diethyl (1-cyanocyclohexyl)propanedioate CAS No. 128262-20-4

Diethyl (1-cyanocyclohexyl)propanedioate

Cat. No. B159793
M. Wt: 267.32 g/mol
InChI Key: RVQLJKLQQYFQSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of diethyl propanedioate, also known as diethyl malonate, involves the transformation of its enolate using sodium ethoxide as a base . The hydrogen atoms on the carbon adjacent to the carbonyl group in a molecule are significantly more acidic than hydrogen atoms on a carbon adjacent to alkyl groups . This property allows the formation of an enolate anion, which can then be alkylated in the alpha position through an SN2 reaction with alkyl halides .


Molecular Structure Analysis

The molecular structure of diethyl (1-cyanocyclohexyl)propanedioate consists of a cyclohexyl group attached to a nitrile group and a propanedioate group. The propanedioate group is an ester derived from propanedioic acid, also known as malonic acid .


Chemical Reactions Analysis

The chemical reactions involving diethyl propanedioate are primarily based on its ability to form an enolate anion, which can then undergo alkylation . This property is due to the presence of relatively acidic α-hydrogens, which can be deprotonated to form the enolate .

properties

IUPAC Name

diethyl 2-(1-cyanocyclohexyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4/c1-3-18-12(16)11(13(17)19-4-2)14(10-15)8-6-5-7-9-14/h11H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVQLJKLQQYFQSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)OCC)C1(CCCCC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30448158
Record name Diethyl (1-cyanocyclohexyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl (1-cyanocyclohexyl)propanedioate

CAS RN

128262-20-4
Record name Diethyl (1-cyanocyclohexyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.